molecular formula C8H10ClNO B1267375 2-Amino-4-chloro-3,5-dimethylphenol CAS No. 5428-46-6

2-Amino-4-chloro-3,5-dimethylphenol

Cat. No.: B1267375
CAS No.: 5428-46-6
M. Wt: 171.62 g/mol
InChI Key: NMAZQRPNNZAYIW-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-3,5-dimethylphenol is a useful research compound. Its molecular formula is C8H10ClNO and its molecular weight is 171.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12968. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Suzuki Reaction in Synthesis

One of the notable applications of derivatives of 4-chloro-3,5-dimethylphenol, which is structurally related to 2-amino-4-chloro-3,5-dimethylphenol, is in the field of chemical synthesis. The Suzuki reaction has been employed for the synthesis of these derivatives, which are characterized by techniques such as IR and NMR. These compounds have also been tested for their antibacterial properties against various bacteria including Staphylococcus aureus and Escherichia coli (Zaooli et al., 2019).

Sonochemical Degradation of Organic Pollutants

Another application is in environmental remediation, particularly in the sonochemical degradation of aromatic organic pollutants. Research has demonstrated that compounds like 4-chloro-3,5-dimethylphenol, which shares structural similarities with this compound, can be effectively degraded in dilute aqueous solutions using ultrasound. This degradation process results in the release of ions like Cl- and NO3-, indicating mineralization with little formation of organic byproducts (Goskonda et al., 2002).

Aromatic Amine Ligand/Copper(I) Chloride in Polymer Synthesis

In the field of polymer science, aromatic amine ligands in combination with copper(I) chloride have been used to synthesize polymers such as poly(2,6-dimethyl-1,4-phenylene ether) from 2,6-dimethylphenol, which is a related compound to this compound. The study focused on the efficiency of different aromatic amine ligand-Cu catalyst systems, highlighting the potential of these compounds in advanced polymerization techniques (Kim et al., 2018).

Advanced Oxidation Processes in Water Treatment

In water treatment technologies, advanced oxidation processes have been explored for the removal of compounds like 4-chloro-3,5-dimethylphenol (PCMX), which is structurally akin to this compound. The study involved the use of UV and UV/persulfate processes, establishing kinetic models to simulate reaction conditions and predict concentrations of reactive species. This research highlights the potential of such compounds in developing effective water treatment solutions (Li et al., 2020).

Vibrational Analysis in Spectroscopy

Vibrational analysis of substituted phenols, including compounds like 3,5-dimethylphenol, has been conducted to understand the transferability of valence force constants. This research is crucial in the field of molecular spectroscopy, providing insights into the vibrational properties of such compounds (Rao & Rao, 2002).

Cometabolism in Microbial Degradation

The cometabolism of dimethylphenols by specific bacteria, such as Alcaligenes eutrophus, has been studied for environmental bioremediation. This research provides valuable insights into the microbial degradation pathways of compounds like 3,5-dimethylphenol, which are structurally similar to this compound (Pieper et al., 1995).

Properties

IUPAC Name

2-amino-4-chloro-3,5-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-4-3-6(11)8(10)5(2)7(4)9/h3,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAZQRPNNZAYIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40279516
Record name 2-amino-4-chloro-3,5-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40279516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5428-46-6
Record name NSC12968
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12968
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-4-chloro-3,5-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40279516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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